
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- is a heterocyclic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring, which is a six-membered ring containing one nitrogen atom and a carbonyl group The 2,3-dihydro-2-(4-nitrophenyl) substitution indicates that the compound has a nitrophenyl group attached to the second carbon of the dihydropyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- can be achieved through various synthetic routes. One common method involves the condensation of an appropriate aldehyde with a primary amine or ammonium salt in the presence of a catalyst. For example, the condensation of isatoic anhydride, an aromatic aldehyde, and a primary amine or ammonium salt in the presence of aluminum methanesulfonate in an ethanol/water solution can yield the desired product . This method is advantageous due to its simplicity, high efficiency, and environmentally benign conditions.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitrophenyl group makes the compound susceptible to nucleophilic substitution reactions, while the pyridinone ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction of the nitrophenyl group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridinone ring can yield quinazolinone derivatives, while reduction of the nitrophenyl group can produce aminophenyl-substituted pyridinones .
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, the nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: These compounds share a similar dihydropyridinone ring structure and have been studied for their pharmacological activities, including anti-inflammatory and anticancer properties.
1H-Indole-3-carbaldehyde derivatives: These compounds have a similar aromatic ring structure and are used as precursors for the synthesis of biologically active molecules.
Uniqueness
4(1H)-Pyridinone, 2,3-dihydro-2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
827622-85-5 |
|---|---|
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C11H10N2O3/c14-10-5-6-12-11(7-10)8-1-3-9(4-2-8)13(15)16/h1-6,11-12H,7H2 |
InChI-Schlüssel |
DOJPLVZFFBQIBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



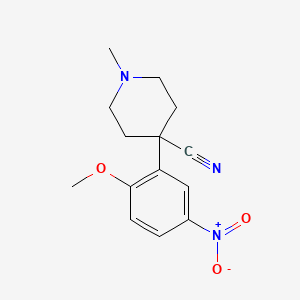
![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione](/img/structure/B12534529.png)
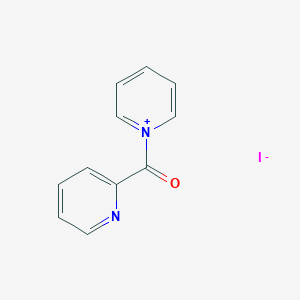
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
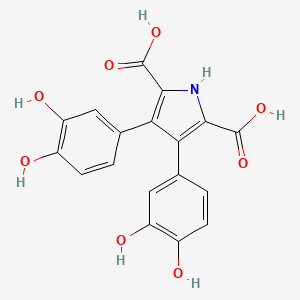
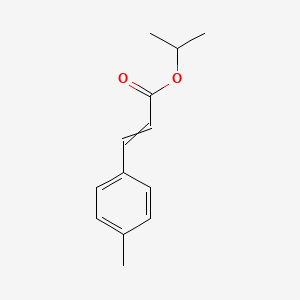
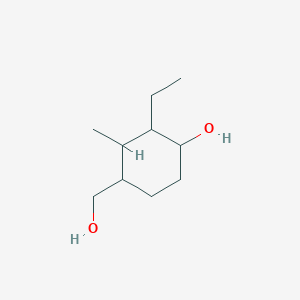

![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

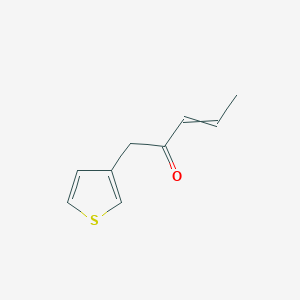
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
